molecular formula C15H11N3S B1216367 5,6-Diphenyl-1,2,4-triazine-3-thiol CAS No. 37469-24-2

5,6-Diphenyl-1,2,4-triazine-3-thiol

Cat. No.: B1216367
CAS No.: 37469-24-2
M. Wt: 265.3 g/mol
InChI Key: PESHFZNRQCTMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound that belongs to the triazine family. It is characterized by the presence of a thiol group (-SH) attached to the triazine ring. This compound has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.

Biochemical Analysis

Biochemical Properties

5,6-Diphenyl-1,2,4-triazine-3-thiol plays a crucial role in biochemical reactions, particularly in the determination of metal ions. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form strong bonds with metal ions. This compound is often used as a chromogenic reagent in spectrophotometric assays to detect and quantify metal ions like iron and copper . The interaction between this compound and metal ions involves the formation of stable complexes, which can be measured spectrophotometrically.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by interacting with metal ions, which are essential cofactors in many enzymatic reactions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions . For instance, the chelation of iron by this compound can impact iron-dependent enzymes and proteins, leading to changes in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The thiol group in the compound forms strong bonds with metal ions, leading to the formation of stable complexes. These interactions can inhibit or activate enzymes by altering their metal ion cofactors . Additionally, this compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to chelate metal ions and study their biological roles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as toxicity and disruption of metal ion homeostasis. Studies have shown that there is a threshold effect, where the beneficial effects of metal ion chelation are outweighed by the toxic effects at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the transport and utilization of metal ions . The compound can affect metabolic flux and metabolite levels by altering the availability of metal ions required for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments where metal ions are concentrated. The compound’s distribution is influenced by its ability to form stable complexes with metal ions, which can be transported across cell membranes.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound is often directed to specific compartments or organelles where metal ions are required for enzymatic reactions. This localization can affect the compound’s activity and function, as it interacts with metal ions and other biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol typically involves the cyclization of benzil with thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its versatile reactivity, particularly the presence of the thiol group, which allows for diverse chemical modifications and applications. Its ability to form stable metal complexes and its potential therapeutic properties further enhance its significance in scientific research.

Properties

IUPAC Name

5,6-diphenyl-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESHFZNRQCTMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56223-64-4 (ammonium salt)
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50190905
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37469-24-2
Record name 3-Mercapto-5,6-diphenyl-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37469-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37469-24-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Diphenyl-1,2,4-triazine-3-thiol
Reactant of Route 2
5,6-Diphenyl-1,2,4-triazine-3-thiol
Reactant of Route 3
5,6-Diphenyl-1,2,4-triazine-3-thiol
Reactant of Route 4
5,6-Diphenyl-1,2,4-triazine-3-thiol
Reactant of Route 5
5,6-Diphenyl-1,2,4-triazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.